

Biological activity screening of Thiazole-4-carbothioamide analogues

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Compound of Interest

Compound Name: *Thiazole-4-carbothioamide*

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An In-depth Technical Guide to the Biological Activity Screening of **Thiazole-4-carbothioamide** Analogues

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities.^[1] This guide provides a comprehensive overview of the biological activity screening of **thiazole-4-carbothioamide** analogues and related thiazole derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. It includes structured data from various studies, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and drug development.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.^[2] The mechanism of action often involves the inhibition of key kinases in cellular signaling pathways, such as c-Met, VEGFR-2, and EGFR, or the induction of apoptosis.^{[3][4][5]}

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various thiazole analogues is summarized below, with IC₅₀ values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)	Source
4c	MCF-7 (Breast)	2.57 ± 0.16	Staurosporine	6.77 ± 0.41	[4]
4c	HepG2 (Liver)	7.26 ± 0.44	Staurosporine	8.4 ± 0.51	[4]
8	DLD-1 (Colorectal)	26 ± 2.7	-	-	[6]
11	DLD-1 (Colorectal)	21 ± 1.6	-	-	[6]
12	A549 (Lung)	23 ± 2.9	-	-	[6]
4i	SaOS-2 (Osteosarcoma)	0.190 ± 0.045 (μg/mL)	-	-	[7]
4d	SaOS-2 (Osteosarcoma)	0.212 ± 0.006 (μg/mL)	-	-	[7]
4b	SaOS-2 (Osteosarcoma)	0.214 ± 0.009 (μg/mL)	-	-	[7]
T1	MCF-7 (Breast)	2.21 (μg/mL)	5-Fluorouracil	>10 (μg/mL)	[5]
T38	HepG2 (Liver)	1.11 (μg/mL)	5-Fluorouracil	7.89 (μg/mL)	[5]

Experimental Protocol: MTT Cytotoxicity Assay

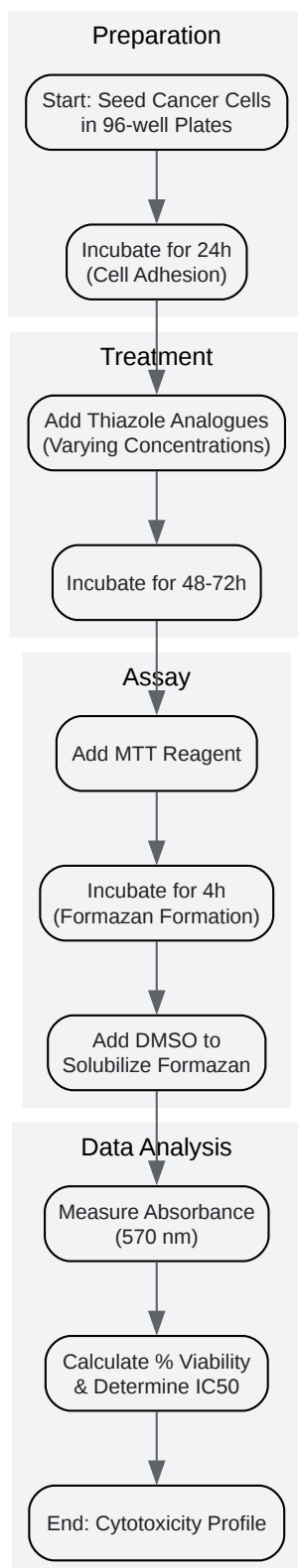
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a specific density (e.g., 5×10^3 cells/well) and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (thiazole analogues) and a positive control (e.g., Staurosporine, Doxorubicin) and incubated for a further 48-72 hours.[\[4\]](#)
- **MTT Addition:** After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours.
- **Formazan Solubilization:** The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualization of Experimental Workflow

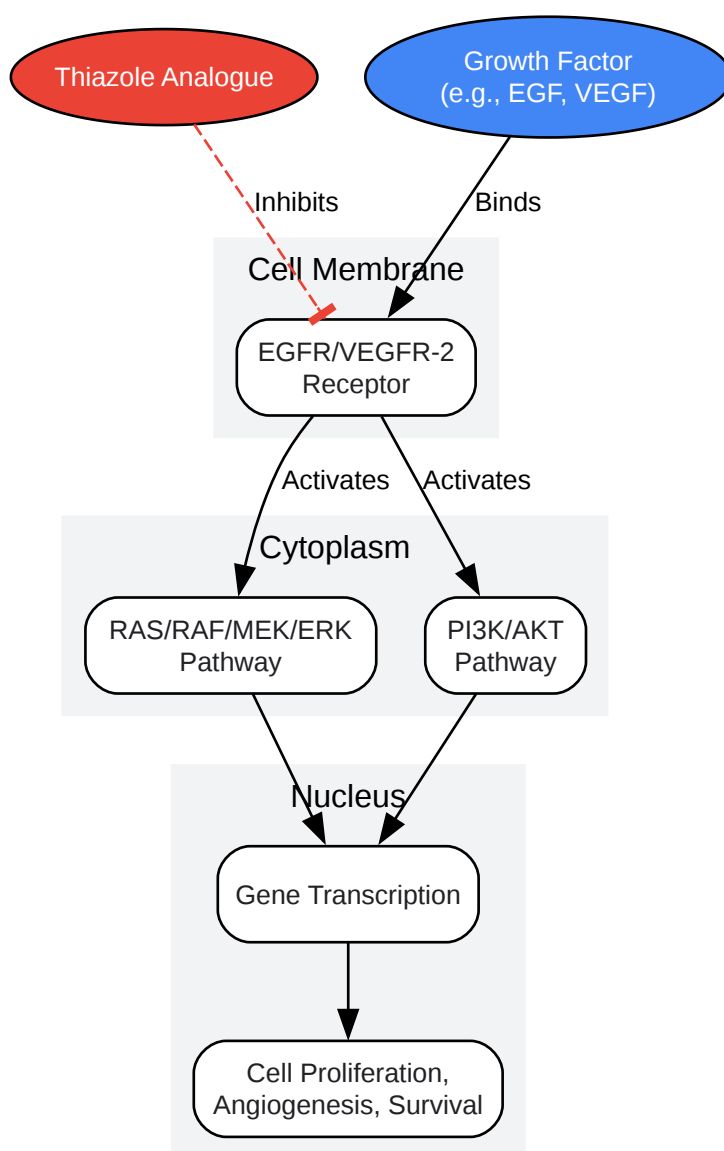


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Caption: Workflow for MTT Cytotoxicity Assay.

Signaling Pathway Inhibition

A key mechanism for the anticancer activity of thiazole derivatives is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial for tumor growth, proliferation, and angiogenesis.[8] Tiazofurin, a thiazole C-nucleoside, exerts its antitumor effects by being converted to an inhibitor of IMP dehydrogenase (IMPD), a key enzyme in nucleotide biosynthesis.[9]



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Caption: Inhibition of EGFR/VEGFR-2 Signaling.

Antimicrobial Activity

Thiazole-4-carbothioamide analogues and other thiazole derivatives have shown promising activity against a spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID	Microorganism	MIC (µg/mL)	Reference Drug	MIC (µg/mL)	Source
37c	S. aureus (Gram +)	93.7	-	-	[10]
37c	E. coli (Gram -)	46.9	-	-	[10]
3	S. Typhimurium (Gram -)	230-470	-	-	[12]
9	B. cereus (Gram +)	170-230	-	-	[12]
-	S. aureus (Gram +)	50-200	-	-	[13]
-	S. agalactiae (Gram +)	25-100	-	-	[13]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

- **Inoculum Preparation:** A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Serial Dilution:** The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
- **Incubation:** The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- **MIC Determination:** The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Antioxidant Activity

Certain thiazole-carboxamide derivatives have been identified as potent antioxidant agents, capable of scavenging free radicals.[\[14\]](#)

Quantitative Antioxidant Activity Data

The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

Compound ID	DPPH Scavenging IC50 (μM)	Reference Compound	IC50 (μM)	Source
LMH6	0.185 ± 0.049	Trolox	3.10 ± 0.92	[14]
LMH7	0.221 ± 0.059	Trolox	3.10 ± 0.92	[14]

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

- **Reaction Mixture:** A solution of DPPH in methanol is mixed with various concentrations of the test compounds.
- **Incubation:** The mixture is shaken and incubated in the dark at room temperature for approximately 30 minutes.
- **Absorbance Measurement:** The absorbance of the solution is measured at a wavelength of around 517 nm.
- **Calculation:** The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Conclusion

The **Thiazole-4-carbothioamide** scaffold and its analogues represent a versatile and promising class of compounds in drug discovery. Their diverse biological activities, including potent anticancer, antimicrobial, and antioxidant effects, warrant continued investigation. The data and protocols presented in this guide offer a foundational resource for researchers to design and screen novel thiazole derivatives with enhanced therapeutic potential. Further studies focusing on structure-activity relationships (SAR), mechanism of action, and in vivo efficacy are crucial next steps in translating these findings into clinical applications.

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